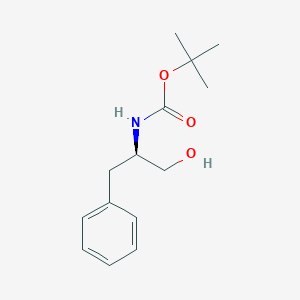

N-Boc-D-phenylalaninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427108 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106454-69-7 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Chiral Chemistry and Stereoselective Synthesis

The inherent chirality of N-Boc-D-phenylalaninol, specifically its (R)-configuration, is central to its significance in modern organic chemistry. smolecule.com This defined three-dimensional structure is crucial for applications in asymmetric synthesis, where the control of stereochemistry is paramount for producing enantiomerically pure compounds. chemimpex.com

The presence of the chiral center allows this compound to serve as a precursor for a variety of chiral scaffolds and ligands used in asymmetric catalysis. smolecule.comchemimpex.com For instance, it is a key starting material for preparing chiral auxiliaries, which are molecules temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. One notable application is in the synthesis of chiral oxazolidinones, which are powerful auxiliaries for asymmetric alkylation and aldol (B89426) reactions. renyi.hu

Furthermore, the specific stereochemistry of this compound influences its interactions with other chiral molecules, such as enzymes or catalysts, a critical factor in enantioselective synthesis. Its utility is demonstrated in the preparation of chiral phosphine (B1218219) ligands for metal-catalyzed reactions and in the synthesis of peptide-based drugs where specific amino acid configurations are required to enhance therapeutic efficacy. chemimpex.com The compound's (R)-stereochemistry is confirmed by its specific optical rotation, a key quality parameter. smolecule.com

Foundational Role As a Versatile Synthetic Building Block

Stereoselective and Enantioselective Methodologies

The creation of the specific three-dimensional arrangement of atoms in this compound is paramount for its biological activity. The following methodologies are key to achieving the required stereochemistry.

Asymmetric hydrogenation is a powerful technique for establishing chirality. ethz.ch In the context of this compound synthesis, this often involves the hydrogenation of a prochiral precursor, such as an α-keto ester or an enamide, to generate a chiral phenylalanine derivative. escholarship.orguclm.es

One prominent approach is the rhodium-catalyzed asymmetric hydrogenation of enamides. uclm.es For instance, the hydrogenation of an N-acetyl dehydroamino-acid using a chiral rhodium catalyst, such as one containing the (R,R)-Et-DuPhos ligand, can produce the desired D-phenylalanine intermediate with high enantiomeric excess. acs.org This method has been successfully scaled up for the production of N-Boc-D-phenylalanine derivatives. acs.org The mechanism of this type of reaction involves the coordination of the enamide to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent transfer to the double bond, guided by the chiral environment of the catalyst. uclm.es

Ruthenium-based catalysts, particularly those with BINAP ligands, are also highly effective for the asymmetric hydrogenation of various functionalized ketones and olefins, which can serve as precursors to chiral amino acids. uclm.es Nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has also been shown to produce methylsulfonyl-substituted phenylalanine derivatives with high yields and enantioselectivity. rsc.org

The effectiveness of these catalytic systems is often evaluated by screening various ligands, solvents, and reaction conditions to optimize both the conversion and the enantiomeric excess (ee) of the product. ethz.ch

Table 1: Examples of Asymmetric Hydrogenation for Chiral Phenylalanine Intermediates

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | N-acetyl dehydroamino-acid | N-Boc-D-phenylalanine intermediate | High |

| Rh-DiPAMP | Enamide | Protected L-DOPA | 95% |

| Ru-BINAP | Functionalized ketones/olefins | Chiral amino acid precursors | High |

| Nickel acetate/R-BINAP | α-benzamidocinnamic acid esters | Methylsulfonyl-substituted phenylalanine | up to 96% |

This table provides illustrative examples of catalyst systems and their effectiveness.

Metal-catalyzed enantioselective reductive amination (ERA) has emerged as a key strategy. thieme-connect.com Catalytic systems based on iridium, rhodium, ruthenium, and titanium have been investigated for the asymmetric reduction of imines. dicp.ac.cn For example, an Ir-f-Binaphane complex has demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of aryl ketones. dicp.ac.cn

A significant challenge in these reactions is the reversible and often unstable nature of the imine intermediate. thieme-connect.com Despite these hurdles, progress has been made, particularly with α-keto esters and amides as substrates, leading to the successful industrial production of some chiral amines. thieme-connect.com Biocatalytic approaches using enzymes like amino acid dehydrogenases are also gaining traction for the reductive amination of keto acids to produce chiral amino acids. nih.govnih.gov

An alternative pathway to phenylalaninols involves the hydrogenation of chiral 2-amino-1-phenyl-1,3-propanediol (B1266665) (APPD) derivatives. google.com L(+)-2-amino-1-phenyl-1,3-propanediol, a byproduct of chloramphenicol (B1208) synthesis, can be converted to D-phenylalaninol. google.com This process involves the hydrogenolysis of the benzylic hydroxyl group. The reaction is typically carried out in the presence of a strong, volatile acid, such as trifluoroacetic acid (TFA), which has been shown to provide good reactivity and a clean reaction profile. google.com The use of a mixed Rh/Pt oxide catalyst (Nishimura catalyst) has also been reported for the hydrogenation of chiral α-amino esters to their corresponding amino alcohols at room temperature, albeit sometimes requiring high pressure and catalyst loading. researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A widely used class of chiral auxiliaries is the Evans oxazolidinones. santiago-lab.com These can be prepared from amino acids, such as D-phenylalanine, to create an auxiliary that can then be used to direct the stereoselective alkylation or acylation at the α-position of a carbonyl group. renyi.hunih.gov For instance, an N-acyl oxazolidinone derived from D-phenylalanine can be converted to a boron enolate, which then undergoes stereoselective bromination followed by azide (B81097) displacement to introduce the amino group with high stereocontrol. renyi.hu The auxiliary is typically cleaved through reductive or hydrolytic methods. santiago-lab.com

Other chiral auxiliaries, such as camphor (B46023) sultam and D-valine, have also been employed in the synthesis of phenylalanine derivatives. scispace.com The choice of auxiliary can significantly influence the diastereoselectivity of the key bond-forming step.

Hydrogenation of Chiral Amino-Propanediol Precursors

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions.

The N-tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its relatively straightforward removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorgsyn.org The amine's nucleophilic attack on the carbonyl carbon of Boc₂O results in the formation of a carbamate. numberanalytics.com

For the synthesis of this compound, the Boc group is typically installed on the amino group of D-phenylalaninol or a precursor. When starting with an amino alcohol like phenylalaninol, the higher nucleophilicity of the amine group compared to the hydroxyl group allows for selective N-protection. researchgate.netsemanticscholar.org The reaction is often carried out at room temperature using a weak base to neutralize the acid byproduct. researchgate.net Various catalysts, including iodine and Lewis acids, have been employed to facilitate this transformation under mild, solvent-free conditions. organic-chemistry.orgsemanticscholar.org It is also possible to perform the reaction in water, which can lead to a chemoselective N-protection without the formation of side products. organic-chemistry.org

Table 2: Common Reagents and Conditions for Boc-Protection of Amines

| Reagent | Base/Catalyst | Solvent | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, Pyridine | Dichloromethane (B109758), THF | Standard and widely used method. numberanalytics.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane, THF | Used for less reactive amines. numberanalytics.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Water/Dioxane | Chemoselective for amines over alcohols. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine | Solvent-free | Mild, ambient temperature conditions. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-zirconia | Acetonitrile | Heterogeneous Lewis acid catalyst. semanticscholar.org |

This table summarizes common methods for the installation of the Boc protecting group.

Selective Deprotection Conditions and Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The selective removal of the Boc group from this compound is a critical step in multi-step syntheses, allowing for subsequent functionalization of the free amine. The choice of deprotection method is dictated by the presence of other sensitive functional groups within the molecule.

Standard methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM). smolecule.com However, the demand for milder and more selective conditions has led to the development of alternative methodologies. Lewis acids have emerged as effective reagents for this purpose. For instance, bismuth(III) trichloride (B1173362) (BiCl₃) in an acetonitrile/water mixture has been shown to selectively deprotect N-Boc groups in excellent yields without affecting other acid-labile groups like tert-butyl esters. researchgate.net Similarly, ferric chloride (FeCl₃) is presented as a cost-effective Lewis acid for Boc removal in both solution and solid-phase peptide synthesis. researchgate.net

In a move towards greener and more sustainable chemistry, solvent-free mechanochemical methods have been developed. One such method involves the ball milling of a Boc-protected amine with p-toluenesulfonic acid (p-TsOH) at room temperature, which affords the corresponding amine salt in a short reaction time. scirp.org This technique is noted for its mild conditions and suitability for the chemoselective deprotection of primary amines without affecting other amide or ester groups. scirp.org Another reported method involves the use of silica (B1680970) gel in refluxing toluene, offering a simple and convenient procedure for high-yield deprotection. researchgate.net

The table below summarizes various methodologies for the selective deprotection of the N-Boc group.

| Reagent/Methodology | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) / Hydrochloric Acid (HCl) | Typically in Dichloromethane (DCM) | Standard, effective, but can cleave other acid-sensitive groups. smolecule.com |

| Bismuth(III) Chloride (BiCl₃) | Acetonitrile/Water, 55°C | High chemoselectivity; does not affect tert-butyl esters. researchgate.net |

| Ferric Chloride (FeCl₃) | Solution or solid-phase | Cost-effective and mild Lewis acid catalyst. researchgate.net |

| p-Toluenesulfonic Acid (p-TsOH) | Solvent-free, ball milling | Green, mild, and rapid mechanochemical method. scirp.org |

| Silica Gel | Refluxing Toluene | Simple, convenient, high yields reported. researchgate.net |

Synthesis of Structurally Modified this compound Analogs

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of structurally modified analogs. These modifications are crucial for applications in drug discovery, catalyst development, and materials science.

Introduction of Aromatic Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the phenyl ring of this compound or its parent amino acid, N-Boc-D-phenylalanine. These reactions allow for the synthesis of unnatural amino acids with tailored electronic and steric properties.

The Suzuki-Miyaura cross-coupling reaction is frequently employed for this purpose. Studies have demonstrated the coupling of N-Boc-4-iodo-phenylalanine with a range of arylboronic acids and their derivatives. mdpi.com For example, using a palladium-calixarene catalyst system in an aqueous phosphate (B84403) buffer, N-Boc-4-iodo-phenylalanine can be coupled with potassium aryltrifluoroborates to yield biaryl amino acid derivatives. mdpi.com This methodology is tolerant of various functional groups on the coupling partner.

The Negishi cross-coupling has also been successfully applied. Early work showed that an iodozinc derivative of a protected amino acid could be coupled with various para-substituted iodobenzenes, tolerating the Boc protecting group and both electron-donating and electron-withdrawing groups on the aryl iodide. rsc.org More recent advancements have reported improved yields for the Negishi coupling of phenylalanine derivatives by using specific ligands such as SPhos. rsc.org

Furthermore, innovative methods combining photoredox and nickel catalysis have enabled the enantioselective decarboxylative arylation of N-Boc-protected α-amino acids with aryl and heteroaryl halides, providing access to a wide array of arylated products with high enantioselectivity. acs.org

The following table presents examples of cross-coupling reactions for modifying the aromatic ring of phenylalanine derivatives.

| Reaction Type | Phenylalanine Derivative | Coupling Partner | Catalyst/Ligand System | Result |

| Suzuki-Miyaura | N-Boc-4-iodo-L-phenylalanine | Potassium phenyltrifluoroborate | Pd-Calix-NS | N-Boc-4-biphenylalanine derivative. mdpi.com |

| Suzuki-Miyaura | N-Boc-4-iodo-L-phenylalanine | Potassium 4-methoxy-phenyltrifluoroborate | Pd-Calix-NS | N-Boc-4-(4-methoxyphenyl)-L-phenylalanine. mdpi.com |

| Negishi | Iodozinc L-serine derivative (forms Phe derivative) | p-Iodoanisole | Pd Catalyst | N-Boc-p-methoxyphenylalanine derivative. rsc.org |

| Decarboxylative Arylation | N-Boc-phenylalanine | 4-Iodoacetophenone | Ir/Ni Dual Catalyst | N-Boc-4-acetyl-phenylalanine derivative. acs.org |

Derivatization for Complex Molecular Scaffolds

This compound is a cornerstone for constructing complex molecular architectures due to its inherent chirality and multiple functionalization points. smolecule.com Its use extends beyond simple modifications to serving as a key intermediate in the synthesis of bioactive molecules and complex scaffolds.

One major application is in peptide synthesis. After deprotection of the Boc group, the resulting D-phenylalaninol can be incorporated into peptide chains using standard coupling reagents. mdpi.comnih.gov This introduces a chiral amino alcohol moiety, which can impart specific conformational constraints or serve as a transition-state analog in enzyme inhibitors.

The hydroxyl group of this compound offers another site for derivatization. It can be oxidized under controlled conditions to yield the corresponding aldehyde, N-Boc-D-phenylalaninal, a valuable intermediate for synthesizing other complex molecules like γ–amino-β-hydroxy acids. orgsyn.org

Moreover, the entire N-Boc-D-phenylalanine framework is used to build sophisticated non-peptidic scaffolds. For instance, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), identified as promising antimycobacterial agents, are synthesized from N-Boc-D-phenylalanine. The synthesis involves a racemization-free, two-step amide coupling process: first coupling the carboxylic acid of N-Boc-D-phenylalanine with an aniline (B41778) derivative, followed by Boc deprotection and a second coupling of the newly freed amine with a carboxylic acid. researchgate.netresearchgate.net This strategy highlights how the chiral core of D-phenylalanine is elaborated into complex, biologically active molecules.

Applications of N Boc D Phenylalaninol in Complex Molecule Construction

Foundation in Peptide Chemistry and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptide structures is a key strategy for developing novel therapeutic agents and research probes with enhanced stability and biological activity. N-Boc-D-phenylalaninol is fundamental to this effort, providing a reliable method for introducing the D-phenylalanine moiety.

This compound's primary function in peptide synthesis is to act as a protected building block for the D-phenylalanine amino alcohol. The introduction of D-amino acids into peptide sequences is a common tactic to increase resistance to enzymatic degradation by proteases, which typically recognize only L-amino acid residues. The tert-butoxycarbonyl (Boc) group on the nitrogen atom prevents unwanted reactions at the amine, allowing for controlled peptide bond formation. smolecule.com During synthesis, the Boc group is cleaved under acidic conditions, exposing the free amine which can then be coupled with the next amino acid in the sequence, effectively incorporating the D-phenylalanine unit into the growing chain. smolecule.com This modification can induce specific secondary structures, such as turns or helices, and alter the peptide's interaction with biological targets. smolecule.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and automated construction of peptide chains. This compound is well-suited for Boc-based SPPS protocols. smolecule.comruifuchemical.comruifuchemical.com In this strategy, the molecule can be anchored to a solid support resin via its hydroxyl group. The Boc-protected amine remains available for subsequent deprotection and coupling reactions.

The process involves a cycle of two key steps:

Deprotection: The acid-labile Boc group is removed, typically with an acid like trifluoroacetic acid (TFA), to reveal a free primary amine on the resin-bound unit. smolecule.com

Coupling: The newly exposed amine is then reacted with the activated carboxyl group of the next N-Boc-protected amino acid in the sequence, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. The use of the Boc protecting group is a well-established method that enhances the solubility of the growing peptide chain in organic solvents and prevents side reactions. smolecule.com

The structural attributes of this compound make it a valuable intermediate in the synthesis of peptide-based drugs and peptidomimetics—compounds that mimic the structure and function of natural peptides. lookchem.com Its incorporation can improve the pharmacological profile of a therapeutic peptide, enhancing its stability and bioavailability. ozonespecialities.in For instance, derivatives of this compound are used to create peptidomimetic foldamers, which are oligomers that adopt specific, predictable conformations similar to peptides and proteins. lookchem.com Furthermore, this compound is a key intermediate in the synthesis of other pharmaceutically significant molecules, such as (S)-Amphetamine, highlighting its versatility in constructing bioactive compounds. lookchem.com

| Application Area | Role of this compound | Significance in Synthesis |

| Peptide Synthesis | Protected D-amino alcohol building block | Introduces protease resistance and specific structural conformations. smolecule.com |

| Solid-Phase Synthesis | Key component for Boc-SPPS | Enables controlled, sequential elongation of the peptide chain on a solid support. smolecule.comruifuchemical.com |

| Therapeutics | Intermediate for peptidomimetics & drugs | Used to synthesize molecules with enhanced stability and specific biological activities. lookchem.comozonespecialities.in |

Strategic Use in Solid-Phase Peptide Synthesis

Utility in Asymmetric Organic Transformations

Beyond peptide chemistry, the inherent chirality of this compound is leveraged to control the stereochemical outcome of various organic reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. A U.S. patent notes the use of N-blocked phenylalaninols, such as this compound, as chiral auxiliaries. google.com By attaching this molecule to a prochiral substrate, its stereocenter can effectively block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side. This process, known as diastereoselective synthesis, results in the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary can be cleaved and recovered, having fulfilled its role of transferring its stereochemical information to the target molecule.

Enantioselective Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The inherent chirality of this compound makes it a cornerstone in the enantioselective synthesis of bioactive compounds and key pharmaceutical intermediates. chemimpex.comsmolecule.com Its D-configuration is crucial for creating molecules with specific stereochemistry, which is often a determining factor for their biological activity and efficacy. chemimpex.com

One of the notable applications of this compound is as an intermediate in the preparation of (S)-Amphetamine, a compound with significant applications in the pharmaceutical industry. lookchem.com The synthesis leverages the defined stereocenter of the starting material to ensure the desired enantiomer of the final product.

Furthermore, derivatives of D-phenylalanine, including this compound, are pivotal in the synthesis of drugs targeting neurological disorders and in the development of new antibiotics. smolecule.com The controlled introduction of this chiral fragment allows for the precise construction of molecules that can interact specifically with biological targets. chemimpex.comsmolecule.com Research has also demonstrated its use in creating chiral ligands for asymmetric catalysis, which in turn are used to produce enantiomerically pure compounds for medicinal applications. chemimpex.com

| Bioactive Compound/Intermediate | Therapeutic Area/Application | Role of this compound |

| (S)-Amphetamine | Pharmaceutical | Chiral intermediate lookchem.com |

| Neurological Disorder Drugs | Neurology | Chiral building block smolecule.com |

| Antibiotics | Infectious Diseases | Chiral precursor smolecule.com |

| Chiral Ligands | Asymmetric Catalysis | Precursor for catalyst synthesis chemimpex.com |

Integration in Multi-Step Total Synthesis Endeavors

This compound is frequently integrated into complex, multi-step total synthesis campaigns aimed at constructing intricate natural products and advanced drug candidates. Its protected amino and free hydroxyl groups offer versatile handles for sequential chemical modifications.

The synthesis of chiral pharmaceutical intermediates is a major area where this compound finds extensive use. lookchem.com A notable example is its role in the large-scale synthesis of a substituted D-phenylalanine derivative required as a pharmaceutical intermediate. acs.org A seven-step route was developed, which included an asymmetric hydrogenation step to establish the desired stereochemistry. acs.org

In another instance, this compound is a key starting material for synthesizing chiral fragments of complex drugs. For example, it is used to create intermediates for drugs that act as pan-ErbB receptor tyrosine kinase inhibitors, which are relevant in cancer therapy. nih.gov

The versatility of this compound extends to the preparation of advanced drug candidates. For instance, it has been used in the synthesis of phenylalaninol derivatives that act as modulators of the NPY1 receptor, which is associated with central nervous system disorders. google.com In one documented synthesis, this compound was reacted with 3,5-bis(trifluoromethyl)phenyl isocyanate to produce a carbamoyl (B1232498) derivative, a potential therapeutic agent. google.com

The incorporation of unnatural amino acids like D-phenylalanine derivatives is a growing strategy in drug discovery to enhance the properties of peptide-based drugs. These modifications can improve stability against enzymatic degradation and increase target specificity, leading to more potent and bioavailable drug candidates.

Reactivity and Mechanistic Investigations Involving N Boc D Phenylalaninol

Elucidation of Reaction Pathways and Selectivity Principles

The reaction pathways involving N-Boc-D-phenylalaninol are dictated by its bifunctional nature, containing a primary alcohol and a Boc-protected amine. smolecule.com This structure allows for selective transformations at either functional group, a principle that underpins its utility. The tert-butoxycarbonyl (Boc) group is crucial for this selectivity, as it masks the nucleophilicity of the amine, allowing reactions to be directed towards the hydroxyl group. Conversely, the hydroxyl group can be activated or transformed while the amine remains protected. chemimpex.comsmolecule.com

Key reaction pathways include:

Peptide Coupling Reactions: After deprotection to reveal the free amine, the resulting D-phenylalaninol can be coupled with other amino acids to form peptide chains. smolecule.com The use of the D-enantiomer is significant for introducing specific structural features into peptides. smolecule.com

Synthesis of Chiral Scaffolds: The inherent chirality of this compound makes it a valuable precursor for a variety of chiral scaffolds. chemimpex.comsmolecule.com These scaffolds are foundational for developing new catalysts, and functional molecules. chemimpex.com The hydroxyl group provides a handle for further synthetic modifications, expanding its applicability. smolecule.com

Oxidation and Substitution: The primary alcohol can be oxidized to the corresponding aldehyde, N-Boc-D-phenylalaninal, or further to the carboxylic acid. The hydroxyl group can also undergo nucleophilic substitution to introduce other functionalities.

Cyclization Reactions: The dual functionality of the molecule enables its use in intramolecular reactions to form cyclic structures, such as aziridines, which are important intermediates in medicinal chemistry.

The selectivity in these reactions is often influenced by the bulky Boc group, which can direct reagents to attack from a less sterically hindered face of the molecule, thereby controlling stereochemical outcomes.

Studies on Chiral Induction and Stereochemical Control

The D-configuration at the C2 carbon is the most critical feature of this compound for asymmetric synthesis, where it is used to control the formation of new stereocenters. mdpi.com This process, known as chiral induction, leverages the existing stereochemistry of the starting material to direct the stereochemical course of a reaction. mdpi.comnih.gov

Research has demonstrated that the stereocenter from a chiral pool amino acid like D-phenylalanine effectively influences the stereochemistry of newly formed chiral centers in a product. mdpi.com For instance, in syntheses involving the formation of piperidine (B6355638) or proline derivatives, the chirality of the initial D-phenylalanine-derived fragment dictates the absolute configuration of the final heterocyclic product. mdpi.comrsc.org In palladium-catalyzed carboamination reactions to form piperazines, the stereochemical outcome is controlled by a transition state that minimizes steric strain, with the configuration of the starting amino acid derivative being the determining factor. nih.gov

A notable example of stereochemical control is in the synthesis of δ-substituted proline analogues, where starting with a D-phenylalanine derivative leads predictably to (2R,5S) and (2S,5S) stereoisomers as the major and minor products, respectively. rsc.org This control is fundamental to creating enantiomerically pure compounds, which is crucial in medicinal applications where different enantiomers can have vastly different biological activities. chemimpex.com Studies on dendrimers functionalized with phenylalanine have also shown that the chirality of the terminal amino acid residues can lead to significant rate enhancements and selectivity in reactions with chiral substrates, highlighting the importance of chiral recognition. rsc.org

Mechanistic Insights into Protection and Deprotection Regimes

The utility of this compound is intrinsically linked to the chemistry of the tert-butoxycarbonyl (Boc) protecting group. The mechanisms for its application (protection) and removal (deprotection) are well-established and form a cornerstone of modern peptide synthesis and medicinal chemistry. total-synthesis.com

Protection Mechanism: The N-Boc group is typically introduced by reacting the free amine of D-phenylalaninol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). smolecule.comtotal-synthesis.com The mechanism involves a straightforward nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com This reaction can be performed under basic conditions (e.g., using triethylamine) or, in some cases, without a base. total-synthesis.com The resulting carbonate leaving group can decompose to release carbon dioxide, providing a strong thermodynamic driving force for the reaction. total-synthesis.com

Deprotection Mechanism: The Boc group is known for its lability under acidic conditions. total-synthesis.comorganic-chemistry.org It is readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). smolecule.comtotal-synthesis.com The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation of the protonated intermediate into the free amine, carbon dioxide, and a highly stabilized tert-butyl cation. total-synthesis.com The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture or deprotonates to form gaseous isobutene. total-synthesis.com

The key advantage of the Boc group is its stability to basic conditions, many nucleophiles, and catalytic hydrogenation, which allows for orthogonal protection strategies in complex syntheses. total-synthesis.comorganic-chemistry.org For example, it can be used in conjunction with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or hydrogenolysis-labile groups like Cbz (benzyloxycarbonyl). total-synthesis.com

| Process | Typical Reagents | Mechanism Type | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base (e.g., triethylamine, NaOH) | Nucleophilic Acyl Substitution | Forms a stable carbamate; driven by decomposition of the leaving group. total-synthesis.com |

| Deprotection | Strong acids (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)) | Acid-catalyzed Fragmentation (E1-type) | Acid-labile, orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. total-synthesis.comresearchgate.net |

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools for understanding the structure, energetics, and reactivity of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into transient species and reaction dynamics that are difficult to observe directly.

The three-dimensional structure and conformational flexibility of this compound are critical to its interactions and reactivity. Computational methods, such as Density Functional Theory (DFT), are used to explore the molecule's potential energy surface. By calculating the energies of various conformations that arise from rotation around single bonds, a conformational energy landscape can be constructed.

To understand the kinetics and mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway. Computational chemistry allows for the precise location of transition state geometries and the calculation of their energies. acs.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

For reactions involving Boc-protected amino acids, methods like DFT combined with Natural Bond Orbital (NBO) analysis and Intrinsic Reaction Coordinate (IRC) calculations have been used to study transition states. researchgate.net These analyses provide detailed information about charge distribution and bond formation/breaking throughout the reaction. researchgate.net For example, in modeling the addition of a nucleophile, calculations can confirm key hydrogen-bonding interactions between the substrate and a catalyst in the transition state, explaining the origin of catalytic rate enhancement. rsc.org

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity. In reactions where this compound is used to induce chirality, multiple stereoisomeric products can potentially be formed. The product ratio is determined by the relative energy of the diastereomeric transition states leading to each isomer.

Computational models can be built to calculate the energies of these competing transition states. The predicted stereoselectivity is derived from the calculated difference in their free energies (ΔΔG‡). DFT calculations have been successfully used to predict stereoselectivities in reactions like intramolecular Diels-Alder reactions, with results that show very good agreement with experimental values. acs.org For carboamination reactions, computational models of the transition state can explain the observed stereochemical outcomes by identifying key steric interactions, such as A(1,3) strain, that destabilize one pathway relative to another. nih.gov By analyzing these transition state models, chemists can rationalize observed selectivities and predict the outcomes of new, untested reactions.

| Area of Investigation | Computational Method(s) | Key Insights Provided |

|---|---|---|

| Conformational Analysis | DFT, Molecular Mechanics | Identifies low-energy conformers; analyzes cis/trans isomerism of the Boc-group amide bond. researchgate.net |

| Transition State Analysis | DFT (e.g., B3LYP), IRC, NBO | Determines reaction barriers (activation energy); characterizes bond formation/breaking and charge distribution in the TS. acs.orgresearchgate.net |

| Stereoselectivity Prediction | DFT, Transition State Modeling | Calculates energy differences between diastereomeric transition states (ΔΔG‡) to predict product ratios. nih.govacs.org |

Advanced Derivatization and Functionalization of N Boc D Phenylalaninol

Modifications for Enhanced Biological Specificity and Activity

The strategic modification of N-Boc-D-phenylalaninol is a key strategy in medicinal chemistry to enhance the biological specificity and activity of resulting compounds. By altering its structure, researchers can design molecules that interact more effectively with specific biological targets, such as enzymes or receptors.

One common approach involves the modification of the phenyl ring. The introduction of various substituents onto the aromatic ring can significantly influence the molecule's interaction with its biological target. For example, the addition of halogen atoms or other functional groups can alter the electronic properties and steric profile of the molecule, leading to improved binding affinity and selectivity.

Furthermore, the primary alcohol of this compound can be converted into other functional groups to create derivatives with enhanced biological properties. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid allows for the introduction of new functionalities through subsequent reactions. These modifications can lead to compounds with a range of biological activities, including potential anticancer and antiviral properties.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. This compound provides an excellent scaffold for such investigations due to the ease with which diverse functional groups can be introduced at various positions. mdpi.comacs.org

Key modifications for SAR studies include:

Alterations to the Phenyl Ring: Introducing substituents such as nitro groups, which can then be reduced to amines, allows for a variety of further derivatizations. beilstein-journals.org These modifications can probe the electronic and steric requirements of the binding pocket of a biological target.

Modification of the Hydroxyl Group: The primary alcohol can be converted to ethers, esters, or halides, allowing for the exploration of how different linkers and functional groups at this position affect activity. nih.gov

Changes to the Boc-Protecting Group: While often removed in the final product, the Boc group can be replaced with other protecting groups or functional moieties to investigate the role of the N-terminal substitution on biological activity. wiley.com

These systematic modifications enable researchers to build a comprehensive understanding of the structural features necessary for optimal biological activity, guiding the design of more potent and selective compounds.

Applications in Targeted Chemical Probes and Biomedical Research

The versatility of this compound extends to its use in the development of targeted chemical probes for biomedical research. These probes are essential tools for studying biological processes, identifying new drug targets, and visualizing molecular events in living systems. nih.gov

Radiosynthesis of Labeled Phenylalanine Derivatives for Imaging

This compound and its derivatives are valuable precursors for the synthesis of radiolabeled compounds used in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net By incorporating a radioactive isotope, such as iodine-123, iodine-124, or fluorine-18, into the phenylalanine structure, researchers can create imaging agents that can track biological processes in vivo. researchgate.netnih.gov

A common strategy involves the synthesis of a stannylated derivative of N-Boc-phenylalanine, which can then undergo a radiohalogenation reaction to introduce the radioactive isotope. researchgate.netnih.gov For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine has been used as a precursor for the preparation of radioiodinated phenylalanine derivatives. nih.gov These labeled amino acids can be used to image tumors, as cancerous cells often have an increased uptake of amino acids. researchgate.net

| Precursor | Radioisotope | Final Product (Example) | Application |

| N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | Iodine-124/131 | [¹²⁴I]IPA / [¹³¹I]IPA | Tumor Imaging (SPECT/PET) |

| N-Boc-p-iodo-L-phenylalanine | Iodine-125 | [¹²⁵I]I-NpGT | Cancer Radiotheranostics |

| N-Boc-L-tyrosine derivative | Astatine-211/Fluorine-18 | [²¹¹At]At-NpGT / [¹⁸F]F-NpGT | Cancer Radiotheranostics |

Data derived from multiple research sources. researchgate.netnih.gov

Chiral Derivatization for Enantioseparation in Metabolomics

In the field of metabolomics, which involves the study of small molecules (metabolites) within cells, tissues, or organisms, the separation of enantiomers (chiral molecules that are mirror images of each other) is crucial. mdpi.com D-amino acids, for instance, are increasingly recognized as potential biomarkers for various diseases, including neurological disorders. mdpi.comnih.gov

This compound and related chiral derivatizing agents (CDAs) play a significant role in the enantioselective analysis of amino acids and other chiral metabolites. researchgate.net The process involves reacting the chiral analyte with a CDA to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for detection. nih.gov

Several CDAs are used for this purpose, each with its own advantages. The choice of CDA can influence the sensitivity and selectivity of the analysis. nih.gov The use of such derivatization strategies is essential for accurately quantifying the levels of D-amino acids and other chiral metabolites in complex biological samples, which can provide valuable insights into disease pathology and aid in the discovery of new biomarkers. mdpi.com

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for N-Boc-D-phenylalaninol Production

The synthesis of enantiomerically pure compounds like this compound traditionally involves multi-step processes that can generate significant chemical waste. Emerging research is focused on developing more environmentally benign and efficient production methods, aligning with the principles of green chemistry.

Table 1: Green Chemistry Strategies for Phenylalaninol Derivative Synthesis

| Green Chemistry Principle | Innovation | Potential Advantage |

|---|---|---|

| Safer Solvents | Replacing traditional solvents (e.g., DMF) with greener alternatives (e.g., EtOAc, water, ionic liquids). unibo.itresearchgate.net | Reduced toxicity and environmental contamination. researchgate.net |

| Atom Economy / Waste Reduction | Utilizing more efficient coupling reagents (e.g., T3P®) and catalysts to reduce synthetic steps. unibo.itresearchgate.net | Higher yields, less chemical waste, and lower Process Mass Intensity (PMI). unibo.it |

| Use of Renewable Feedstocks / Biocatalysis | Employing enzymes (e.g., hydantoinases, PAL) for enantioselective synthesis. nih.gov | High selectivity, mild reaction conditions, and reduced need for protecting groups. |

| Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. unibo.it | Lower energy consumption and production costs. |

Expanding the Scope of Asymmetric Catalysis with this compound Derivatives

The inherent chirality of this compound makes it an invaluable precursor for the development of new chiral catalysts and ligands for asymmetric synthesis. smolecule.com Derivatives of this compound are being investigated for their ability to induce stereoselectivity in a wide range of chemical transformations.

The D-configuration at the chiral center is critical for applications in enantioselective catalysis. smolecule.com Researchers are incorporating this compound into larger molecular scaffolds to create chiral ligands for transition-metal catalysts. These complexes, often involving metals like rhodium, are used in reactions such as asymmetric hydrogenation to produce enantiomerically pure products. acs.orgmdpi.com Additionally, this compound derivatives can be used to form chiral organocatalysts or be incorporated into synthetic peptides that themselves act as catalysts. nih.gov These peptide-based catalysts can mimic enzyme activity, offering high selectivity in reactions like epoxidations and carbon-carbon bond formation. nih.gov The development of such catalysts is crucial for the efficient synthesis of complex chiral molecules, including pharmaceuticals and other bioactive compounds. frontiersin.org

Table 2: Applications of this compound Derivatives in Asymmetric Catalysis

| Catalyst Type | Role of this compound Derivative | Example Reaction |

|---|---|---|

| Chiral Ligands for Metal Catalysis | Serves as a chiral backbone for ligands that coordinate with transition metals (e.g., Rhodium). acs.orgmdpi.com | Asymmetric hydrogenation of enamides to produce chiral amino acids. acs.org |

| Organocatalysts | Acts as a chiral scaffold for small molecule catalysts. smolecule.com | Mannich reactions, aldol (B89426) condensations. frontiersin.org |

| Peptide-Based Catalysts | Incorporated as a chiral building block into synthetic peptides that catalyze reactions. nih.gov | Asymmetric epoxidation of olefins. nih.gov |

Advanced Applications in Pharmaceutical Development and Materials Science

The unique structural features of this compound and its derivatives make them highly valuable in both pharmaceutical research and the development of advanced materials.

In pharmaceutical development , this compound is a key intermediate for synthesizing complex chiral molecules and peptide-based drugs. smolecule.com Its derivatives are used to create peptidomimetics and other bioactive compounds targeting a range of conditions, including neurological disorders, viral infections, and cancer. smolecule.com For example, derivatives have been incorporated into dipeptides showing activity against cancer cells and used in the development of novel antiviral agents. Furthermore, modified versions, such as Boc-4-acetyl-D-phenylalanine, are employed in bioconjugation to create targeted drug delivery systems, which can enhance the efficacy and reduce the side effects of therapeutics. chemimpex.com

In materials science , the focus is on the self-assembly properties of this compound derivatives. These molecules can spontaneously organize into well-defined nanostructures, such as nanotubes, microspheres, and nanofibers. These self-assembled materials often exhibit unique optical and electronic properties. For instance, dipeptide derivatives containing larger aromatic groups have been shown to form structures with enhanced fluorescence and nonlinear optical properties. preprints.org This opens up possibilities for their use in creating novel biomaterials, biosensors, and components for electronic devices. chemimpex.com

Table 3: Emerging Applications in Pharmaceuticals and Materials Science

| Field | Application | Specific Example / Finding |

|---|---|---|

| Pharmaceuticals | Intermediate for peptide-based drugs and inhibitors. | Synthesis of dipeptide derivatives with activity against cancer cells. |

| Development of antiviral agents. | Coupling with various chemical moieties to create compounds with promising antiviral efficacy. | |

| Targeted drug delivery. chemimpex.com | Use in bioconjugation to link with biomolecules like antibodies. chemimpex.com | |

| Materials Science | Self-assembling nanostructures. | Formation of nanotubes and microspheres with unique optical/electronic properties. |

| Novel biomaterials. chemimpex.com | Creation of materials with tailored properties for specific applications. chemimpex.com |

Q & A

Q. What are the standard synthetic routes for N-Boc-D-phenylalaninol, and how is its purity validated?

The synthesis typically involves Grignard reactions (e.g., PhMgBr in THF at −78°C) followed by Boc-protection and purification steps . Characterization includes melting point analysis (95–98°C), NMR for structural confirmation, and HPLC for purity assessment (>97%) . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres during Boc-group introduction.

Q. What is the role of the Boc-protecting group in this compound synthesis?

The tert-butoxycarbonyl (Boc) group shields the amino group during multi-step syntheses, preventing unwanted side reactions. Its removal under acidic conditions (e.g., TFA) enables downstream functionalization, critical for peptide coupling or chiral auxiliaries in asymmetric catalysis .

Q. How should this compound be handled to ensure stability and safety?

Store at 2–8°C in airtight containers to prevent moisture absorption and Boc-group hydrolysis . Use PPE (gloves, goggles, fume hood) to mitigate exposure risks. Degradation products, such as free D-phenylalaninol, can form under prolonged storage, necessitating periodic purity checks .

Q. Which analytical methods are recommended for confirming chiral purity?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers, while polarimetry ([α]D) quantifies optical rotation. Mass spectrometry (HRMS) validates molecular integrity .

Q. How is this compound utilized in chiral resolution studies?

Its stereospecific structure serves as a precursor for chiral ligands or catalysts. For example, it is used to synthesize γ-amino alcohols for asymmetric hydrogenation, where enantiomeric excess (ee) is measured via NMR with chiral shift reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in this compound synthesis?

Systematic screening of temperature, solvent (e.g., THF vs. DCM), and catalyst ratios improves efficiency. For instance, increasing reaction time during Boc-protection from 4 to 6 hours at 0°C reduces byproducts like tert-butyl carbamate . DOE (Design of Experiments) methodologies help identify critical parameters .

Q. How should researchers address contradictory data in Boc-deprotection kinetics?

Conflicting reports on deprotection rates (e.g., TFA vs. HCl/dioxane) may arise from solvent polarity or temperature variations. Validate protocols using kinetic studies (e.g., in situ IR monitoring) and cross-reference with literature using identical conditions .

Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?

Employ chiral chromatography at intermediate stages or use enantioselective catalysts (e.g., Ru-BINAP complexes) during precursor synthesis. Purity thresholds (>99% ee) are achievable via recrystallization in hexane/ethyl acetate .

Q. How do degradation products of this compound impact pharmacological assays?

Hydrolysis products (e.g., D-phenylalaninol) may exhibit off-target effects. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways. Stabilizers like desiccants or antioxidants (e.g., BHT) extend shelf life .

Q. What comparative studies exist between this compound and its L-enantiomer in drug discovery?

The D-enantiomer often shows distinct pharmacokinetic profiles due to stereospecific enzyme interactions. For example, in protease inhibition assays, D-configuration analogs exhibit 10-fold higher IC50 values than L-forms, highlighting the need for enantiomer-specific activity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.